methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with ethyl 2-cyanoacetate in the presence of a base to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the isopropyl group.
Ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N3O4S |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
methyl 5-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-9(2)10-4-6-11(7-5-10)17-22(19,20)13-12(8-15-16-13)14(18)21-3/h4-9,17H,1-3H3,(H,15,16) |
InChI Key |
UYORFAXIMOYLSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC |
Origin of Product |
United States |
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